![molecular formula C15H15Cl2NO3S B2821689 N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide CAS No. 92553-61-2](/img/structure/B2821689.png)
N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For “N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide”, specific details about its molecular structure are not available in the sources I found .Chemical Reactions Analysis
The chemical reactions involving “N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide” are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its appearance, melting point, boiling point, solubility, and more. For “N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide”, specific details about its physical and chemical properties are not available in the sources I found .Scientific Research Applications
- Application : Researchers have explored using a Pd-MWCNTs/Ni-foam electrode for sequential electrocatalytic reduction and oxidation of 2,4-DCP. The electrode efficiently dechlorinates 2,4-DCP and converts it to phenol. Hydroxy radicals (·OH) play a crucial role in the process, leading to effective mineralization of 2,4-DCP in aqueous solutions .
- Application : Researchers have synthesized a series of new derivatives by combining 2-(2,4-dichlorophenoxy)acetic acid with N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides. These compounds exhibit selective inhibition of the COX-2 enzyme, making them potential candidates for anti-inflammatory therapies .
- Application : White-rot fungi play a crucial role in biodegrading 2,4-D. Understanding their biochemical mechanisms can aid in developing eco-friendly techniques for removing 2,4-D from the aquatic environment .
- Application : Researchers explore the potential of 2-(2,4-dichlorophenoxy)acetic acid derivatives as selective COX-2 inhibitors. These compounds may offer alternatives for managing inflammatory conditions .
- Application : Electrochemical methods, such as the Pd-MWCNTs/Ni-foam electrode, can efficiently remove chlorophenols like 2,4-DCP from wastewater, contributing to water quality improvement .
Environmental Remediation: Efficient Degradation of 2,4-Dichlorophenol (2,4-DCP)
Anti-Inflammatory Agents: Derivatives of 2-(2,4-Dichlorophenoxy)acetic Acid
Biodegradation Studies: Role of White-Rot Fungi in 2,4-D Biodegradation
Pharmaceutical Research: Targeting COX-2 Enzyme
Water Treatment: Removal of Chlorophenols
Agriculture: Herbicide Research
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid, primarily target broadleaf weeds by causing uncontrolled growth .
Mode of Action
It is likely to be similar to that of 2,4-dichlorophenoxyacetic acid, which is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth .
Biochemical Pathways
It is likely that the compound affects the pathways related to plant growth and development, similar to other phenoxy herbicides .
Result of Action
Similar compounds are known to cause uncontrolled growth in broadleaf weeds, leading to their death .
Action Environment
Similar compounds are known to be used in a variety of environments, including food, feed and non-food crops, fallow land, non-agricultural areas, aquatic areas, and forestry .
Safety and Hazards
properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-11-2-5-13(6-3-11)22(19,20)18-8-9-21-15-7-4-12(16)10-14(15)17/h2-7,10,18H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDXHWRQNCPECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide |
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